molecular formula C15H18N2O B1371033 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152933-33-9

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1371033
CAS No.: 1152933-33-9
M. Wt: 242.32 g/mol
InChI Key: PMIKMFKFXYYBOH-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group, a methylphenyl group, and an aldehyde functional group attached to the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole with a suitable aldehyde precursor under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to enhance yield and purity. Solvent-free or solvent-assisted methods may be employed depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-5-carbaldehyde
  • 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
  • 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-methanol

Uniqueness

3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methylphenyl groups, along with the aldehyde functional group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

3-tert-butyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-5-7-13(8-6-11)17-9-12(10-18)14(16-17)15(2,3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIKMFKFXYYBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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